Apigenin 5-O-neohesperidoside
Description
Contextualization within Flavonoid Glycoside Research
Flavonoids are a large class of polyphenolic compounds synthesized by plants, known for their diverse bioactive properties. tandfonline.com They are secondary metabolites that play crucial roles in plant physiology and are abundant in fruits, vegetables, and other plant-based foods. nih.govtandfonline.com Structurally, flavonoids consist of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration.
Apigenin (B1666066) 5-O-neohesperidoside belongs to the flavone (B191248) subclass of flavonoids and is specifically classified as a flavonoid glycoside. tandfonline.combiosynth.com This means its structure is composed of two main parts:
An aglycone: The non-sugar component, which in this case is Apigenin (4′,5,7-trihydroxyflavone). tandfonline.comwikipedia.org Apigenin itself is a well-studied flavone known for its biological activities. nih.govmdpi.com
A glycone: A sugar moiety attached to the aglycone. For this compound, the sugar is neohesperidose , a disaccharide composed of rhamnose and glucose, which is attached to the apigenin backbone at the 5-hydroxyl group. nih.govexcli.de
The glycosylation (attachment of a sugar) significantly impacts the physical and chemical properties of the flavonoid, such as its solubility and bioavailability, which in turn influences its biological activity. tandfonline.com Research on flavonoid glycosides like Apigenin 5-O-neohesperidoside is pivotal for understanding how these natural compounds function and how they can be utilized.
Historical Perspectives on this compound Discovery and Initial Investigations
The compound also known as Rhoifolin (B190594) was first isolated in 1952 from the leaves of Rhus succedanea. tandfonline.comexcli.de Initially, it was identified as a new flavone glycoside of apigenin and referred to as apigenin-7-rhamnoglucoside. excli.de
Subsequent research led to its identification in a variety of other plant sources. Notably, it is found in numerous species within the Citrus genus, including kumquat, orange, lemon, and bergamot. excli.deuantwerpen.bepfigueiredo.orgresearchgate.net Beyond citrus, researchers have isolated this compound from the herbs of Thesium chinense, the flowers of Paeonia suffruticosa, and the aerial parts of Parkinsonia aculeata. medchemexpress.comambeed.cnnih.govnih.gov These discoveries have been facilitated by advancements in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which allow for precise isolation and identification. nih.govinnovareacademics.in
Significance of this compound in Current Phytochemical and Biomedical Research
The significance of this compound in modern research stems from its potential biological activities. biosynth.com Studies have primarily focused on its antioxidant and anti-inflammatory properties. biosynth.commdpi.comnih.gov
Key Research Areas:
Antioxidant Activity: Like many flavonoids, this compound is investigated for its capacity to neutralize harmful free radicals and reduce oxidative stress, a key factor in the development of many chronic diseases. biosynth.comnih.gov Research suggests that its antioxidant effects may be mediated through the enhancement of cellular antioxidant enzymes. tandfonline.com
Anti-inflammatory Effects: The compound is studied for its ability to modulate inflammatory pathways. biosynth.commdpi.com Research indicates it may inhibit the production of pro-inflammatory cytokines and enzymes that are central to the inflammatory response. nih.govbiosynth.com This has made it a subject of interest in studies related to chronic inflammatory conditions. tandfonline.com
Biomedical Potential: Researchers are exploring the potential of this compound in mitigating chronic diseases by modulating various cell signaling pathways. biosynth.commdpi.com Its natural occurrence in edible plants also makes it a point of interest for its potential role in nutraceuticals and functional foods. biosynth.com
The ongoing investigation into these areas underscores the compound's importance as researchers aim to understand and utilize its potential health-promoting properties. biosynth.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl 6-deoxy-α-L-mannopyranosyl-(1→2)-β-D-glucopyranoside | |
| Other Names | Rhoifolin, Apigenin 7-O-neohesperidoside | tandfonline.comexcli.de |
| Chemical Formula | C₂₇H₃₀O₁₄ | biosynth.com |
| Molecular Weight | 578.5 g/mol | biosynth.com |
| CAS Number | 850630-40-9 | biosynth.com |
| Appearance | Yellow crystalline powder | tandfonline.com |
| Class | Flavonoid, Flavone Glycoside | tandfonline.combiosynth.com |
Table 2: Selected Plant Sources of this compound
| Plant Species | Family | Part(s) | Source |
| Rhus succedanea | Anacardiaceae | Leaves | excli.de |
| Citrus japonica (Kumquat) | Rutaceae | Peel, Pulp | pfigueiredo.org |
| Paeonia suffruticosa | Paeoniaceae | Flowers | nih.gov |
| Thesium chinense | Santalaceae | Herbs | medchemexpress.comambeed.cnmedchemexpress.com |
| Parkinsonia aculeata | Fabaceae | Aerial Parts | nih.gov |
| Various Citrus species | Rutaceae | Peel | nih.govuantwerpen.beresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXPTCUGPKDQL-PYXJVEIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Apigenin 5 O Neohesperidoside
Apigenin (B1666066) 5-O-neohesperidoside has been identified in a select number of plant species. Research has primarily isolated and characterized this compound from the following botanical sources:
Thesium chinense : This perennial herb, belonging to the Santalaceae family, is a significant and well-documented source of Apigenin 5-O-neohesperidoside. medchemexpress.comtargetmol.cn It is a hemiparasitic plant, meaning it derives some of its nutrients by attaching to the roots of other plants. nih.gov
Scabiosa atropurpurea : Commonly known as the pincushion flower, this species is part of the Caprifoliaceae family. wikipedia.orgncsu.edu While the genus is known for various phytochemicals, specific documentation of this compound is less common than in Thesium chinense.
Osmanthus fragrans : Known as sweet osmanthus, this evergreen shrub or small tree from the Oleaceae family is cultivated for its highly fragrant flowers. wikipedia.orgmissouribotanicalgarden.org Its flowers and other tissues contain a variety of flavonoids. While related compounds like Rhoifolin (B190594) (Apigenin 7-O-neohesperidoside) have been identified in Osmanthus fragrans extracts, the presence of the specific this compound isomer is not as extensively documented. nih.gov
Citrus species : The Rutaceae family, particularly the genus Citrus, is a rich source of flavonoids, including various apigenin glycosides. nih.gov These compounds are found in different parts of the fruit. However, much of the research on Citrus flavones focuses on other glycosidic forms of apigenin, such as Rhoifolin. nih.gov
Table 1: Botanical Sources of this compound
| Plant Species | Common Name | Family | Primary Source Confirmation |
|---|---|---|---|
| Thesium chinense | Chinese Thesium | Santalaceae | Confirmed medchemexpress.comtargetmol.cn |
| Scabiosa atropurpurea | Pincushion Flower | Caprifoliaceae | Documented |
| Osmanthus fragrans | Sweet Osmanthus | Oleaceae | Contains related compounds nih.gov |
| Citrus species | (e.g., Orange, Lemon) | Rutaceae | Contains related compounds nih.gov |
The geographical presence of plants containing this compound is diverse, spanning different continents and climates.
Thesium chinense : This species is primarily found in East Asia. Its native range includes numerous provinces of China, as well as Japan, Korea, and Mongolia. efloras.orgnih.gov It typically grows in habitats such as grasslands, slopes, and wet ravines. nih.govefloras.org Due to its use in traditional medicine, it has been the subject of distribution modeling studies to identify suitable habitats under changing climate conditions. nih.govresearchgate.net
Scabiosa atropurpurea : Native to the Mediterranean region, its range includes Southern Europe, Northern Africa, and Western Asia. wikipedia.orgmissouribotanicalgarden.orglucidcentral.org It has been widely naturalized in other parts of the world with similar climates, including parts of the United States (notably California) and southern Australia, where it is sometimes considered an environmental weed. wikipedia.orglucidcentral.orgcal-ipc.org
Osmanthus fragrans : This plant is native to a broad area in Asia, including the Himalayas, China, Japan, Cambodia, Myanmar, Nepal, Thailand, and Vietnam. wikipedia.organtropocene.ittheferns.info It is also widely cultivated as an ornamental plant in gardens across North America, Europe, and Australia for its fragrant flowers. wikipedia.orgmissouribotanicalgarden.org
Citrus species : Citrus plants are among the most widely cultivated fruit crops globally. nih.gov Originating in parts of Asia and Australia, they are now grown commercially in subtropical and tropical regions worldwide, with major production in countries like Brazil, China, the United States, and Spain.
Table 2: Geographical Distribution of Key Botanical Sources
| Plant Species | Native Range | Cultivated/Naturalized Regions |
|---|---|---|
| Thesium chinense | East Asia (China, Japan, Korea, Mongolia) efloras.orgnih.gov | - |
| Scabiosa atropurpurea | Mediterranean (Southern Europe, Northern Africa, Western Asia) missouribotanicalgarden.orglucidcentral.org | North America (California), Australia lucidcentral.orgcal-ipc.org |
| Osmanthus fragrans | Asia (Himalayas, China, Japan, Southeast Asia) wikipedia.organtropocene.it | Worldwide in temperate and subtropical gardens wikipedia.org |
| Citrus species | Asia, Australia nih.gov | Worldwide in tropical and subtropical climates nih.gov |
Tissue and Organ-Specific Distribution within Plants
The concentration of secondary metabolites like this compound often varies significantly between different parts of a plant.
In Thesium chinense, the compound has been isolated from the whole herb, which is the part typically used in traditional preparations. medchemexpress.com Flavonoids, in general, are often concentrated in the aerial parts of plants, such as leaves and flowers, where they play roles in defense against pathogens and UV radiation.
For Osmanthus fragrans, flavonoids are abundant in the flowers, which are used to make tea and perfumes. oregonstate.edufrontiersin.org Studies on flavonoid extracts often utilize the flowers, suggesting they are a primary site of accumulation. nih.govnih.gov Leaves are also a source of various bioactive compounds. frontiersin.org
In Citrus species, flavonoids are distributed throughout the fruit, including the peel (flavedo and albedo), pulp, and seeds. Polymethoxylated flavones are particularly concentrated in the peel, while other flavonoid glycosides are found in the juice vesicles. nih.gov
Environmental and Genetic Factors Influencing this compound Accumulation
The production and accumulation of flavonoids in plants are complex processes influenced by both genetic makeup and environmental stimuli.
Environmental Factors : Abiotic stresses such as high UV light exposure, drought, and nutrient deficiency are known to stimulate the biosynthesis of flavonoids in many plant species. These compounds can act as protectants, shielding the plant from oxidative damage. For medicinal plants like Thesium chinense, factors such as soil composition, altitude, and climate play a crucial role in the concentration of their active constituents. researchgate.net The distribution and suitability of its habitat are significantly influenced by climate variables. nih.gov
Genetic Factors : The specific profile of flavonoids produced by a plant is genetically determined. Different cultivars of a single species, such as Osmanthus fragrans, can exhibit significant variations in their chemical composition, including the types and amounts of flavonoids. frontiersin.org These variations are responsible for differences in flower color (e.g., white, yellow, orange cultivars) and fragrance, which are linked to their secondary metabolite profiles. wikipedia.org Similarly, the vast genetic diversity within Citrus species leads to a wide range of flavonoid profiles among different varieties of oranges, lemons, and grapefruits.
Biosynthesis, Metabolism, and Biotransformation of Apigenin 5 O Neohesperidoside
Enzymatic Pathways for Apigenin (B1666066) 5-O-neohesperidoside Biosynthesis in Plants
The formation of Apigenin 5-O-neohesperidoside in plants is a multi-step process that begins with the general phenylpropanoid pathway to create the foundational apigenin structure, followed by specific glycosylation steps.
Apigenin is a product of the phenylpropanoid pathway, which synthesizes a vast array of plant secondary metabolites from the amino acid phenylalanine. researchgate.netfrontiersin.org This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 skeleton of flavonoids. frontiersin.org
The process begins with phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.orgfrontiersin.org The 4-coumaroyl-CoA molecule serves as a critical precursor for all flavonoids. frontiersin.orgfrontiersin.org
Chalcone (B49325) synthase (CHS), a pivotal enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgfrontiersin.org This chalcone is the essential precursor for apigenin. frontiersin.orgfrontiersin.org Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin. frontiersin.orgfrontiersin.org The final step in creating the apigenin aglycone (the non-sugar part) is the oxidation of naringenin by flavone (B191248) synthase (FNS). frontiersin.orgresearchgate.net
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-coumarate-CoA ligase (4CL) | 4-Coumaroyl-CoA |
| 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |
| Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin |
| Naringenin | Flavone synthase (FNS) | Apigenin |
Once the apigenin aglycone is synthesized, it undergoes glycosylation, a process where sugar moieties are attached. This is carried out by a group of enzymes known as UDP-glycosyltransferases (UGTs). nih.govmdpi.com These enzymes transfer a sugar residue from an activated donor, typically a UDP-sugar, to the flavonoid acceptor molecule. nih.gov
The formation of a neohesperidoside moiety, which consists of rhamnose and glucose, is a two-step enzymatic process.
Glucosylation : First, a glucosyltransferase (GlcT) attaches a glucose molecule to the apigenin aglycone. While glycosylation at the C-7 and C-4' positions is common, modification at the C-5 position is rarer. nih.gov This is because the 5-hydroxyl group often forms an intramolecular hydrogen bond with the C-4 carbonyl group, making it less accessible to enzymes. nih.gov
Rhamnosylation : Following glucosylation, a specific rhamnosyltransferase attaches a rhamnose molecule to the newly added glucose, completing the neohesperidoside structure. Glycoside-specific glycosyltransferases (GGTs) are responsible for transferring sugars to existing glycosides. mdpi.com
These glycosylation steps enhance the water solubility and chemical stability of the apigenin molecule. nih.govnih.gov
| Substrate | Enzyme Class | Sugar Donor | Product |
|---|---|---|---|
| Apigenin | UDP-glucosyltransferase (UGT) | UDP-glucose | Apigenin 5-O-glucoside |
| Apigenin 5-O-glucoside | Glycoside-specific glycosyltransferase (GGT) / Rhamnosyltransferase | UDP-rhamnose | This compound |
The biosynthesis of flavonoids, including apigenin and its glycosides, is tightly regulated at the transcriptional level. adelphi.edu This regulation ensures that these compounds are produced in specific tissues, at particular developmental stages, and in response to various environmental cues like light, temperature, and nutrient status. bohrium.comnih.gov
The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, FNS, and UGTs) is primarily controlled by a protein complex known as the MBW complex. frontiersin.orgmdpi.com This complex consists of three types of transcription factors:
R2R3-MYB proteins : These are central regulators that often determine the specific branch of the flavonoid pathway to be activated. frontiersin.orgadelphi.edu
basic Helix-Loop-Helix (bHLH) proteins : These factors work in conjunction with MYB proteins. frontiersin.orgnih.gov
WD40 repeat proteins : These act as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors. frontiersin.orgadelphi.edu
This MBW complex binds to the promoter regions of the target structural genes, thereby activating their transcription. frontiersin.org The regulation is sophisticated, allowing plants to fine-tune the accumulation of specific flavonoids in response to both internal developmental programs and external stimuli. bohrium.comoup.com
| Regulator Class | Function | Examples of Target Genes |
|---|---|---|
| R2R3-MYB Transcription Factors | Binds to gene promoters to activate or repress transcription; often determines pathway specificity. frontiersin.orgnih.gov | CHS, F3H, FLS, DFR frontiersin.orgfrontiersin.org |
| bHLH Transcription Factors | Forms a complex with MYB and WD40 proteins to regulate gene expression. adelphi.edunih.gov | DFR, ANS adelphi.edu |
| WD40 Repeat Proteins | Acts as a stabilizing component of the regulatory MBW complex. frontiersin.orgadelphi.edu | Late biosynthetic genes adelphi.edu |
Microbial Biotransformation of this compound
When consumed, flavonoid glycosides like this compound are not readily absorbed in the upper gastrointestinal tract. nih.govtandfonline.com The majority pass to the colon, where they are extensively metabolized by the resident gut microbiota. nih.govtandfonline.com This microbial transformation is crucial for the absorption and subsequent physiological effects of the parent flavonoid. tandfonline.commdpi.com
The first and essential step in the biotransformation of flavonoid glycosides is deglycosylation—the removal of the sugar moieties. mdpi.com This is accomplished by extracellular enzymes produced by various gut bacteria. mdpi.comtandfonline.com For this compound, this involves the sequential cleavage of the two sugars.
α-L-rhamnosidase : This enzyme specifically hydrolyzes the terminal α-L-rhamnose from the neohesperidoside, releasing rhamnose and leaving an apigenin glucoside. tandfonline.com
β-glucosidase : This enzyme then cleaves the remaining glucose molecule from the apigenin core, releasing the apigenin aglycone. mdpi.comtandfonline.com
Bacterial species from genera such as Bacteroides and Clostridium are known to possess these enzymatic capabilities. nih.govmdpi.com This enzymatic hydrolysis by the gut microbiota is a critical step that liberates the aglycone, which is more readily absorbed or can be further metabolized. tandfonline.comtandfonline.com
| Enzyme | Function | Associated Microbial Genera |
|---|---|---|
| α-L-rhamnosidase | Cleaves the terminal rhamnose from the neohesperidoside moiety. tandfonline.com | Bifidobacteriaceae, Lactobacillaceae mdpi.com |
| β-glucosidase | Cleaves the glucose from the apigenin core. mdpi.comtandfonline.com | Bacteroides, Clostridium nih.govmdpi.com |
Following the removal of the sugar groups to form the apigenin aglycone, gut microbes can further break down the flavonoid's ring structure. nih.govnih.gov This process, known as ring fission, results in the formation of smaller, lower molecular weight phenolic compounds. nih.govtandfonline.com
The degradation of the apigenin aglycone typically involves the cleavage of its C-ring. mdpi.com This transformation leads to the production of various phenolic acids. researchgate.net Common metabolites identified from the microbial fermentation of apigenin include 3-(4-hydroxyphenyl)propionic acid. researchgate.net Other potential metabolites can include 3-hydroxyphenylacetic acid and 3-phenylpropionic acid, although the specific products can vary depending on the composition of an individual's gut microbiota. researchgate.net These smaller phenolic metabolites are more easily absorbed into the bloodstream than the original aglycone and are believed to contribute significantly to the biological effects of dietary flavonoids. nih.govtandfonline.com
| Initial Compound | Intermediate | Final Metabolites (Examples) |
|---|---|---|
| This compound | Apigenin (aglycone) | 3-(4-hydroxyphenyl)propionic acid researchgate.net |
| 3-hydroxyphenylacetic acid researchgate.net | ||
| 3-phenylpropionic acid researchgate.net |
In Vitro and In Vivo (Non-Human Model) Metabolic Studies of this compound
The metabolism of flavonoid glycosides, such as this compound (also known as Rhoifolin), in non-human biological systems is a multi-step process primarily involving the gut microbiota and subsequent hepatic enzyme systems. In vivo and in vitro studies using animal models, particularly rats, have elucidated the pathway by which this compound is broken down and transformed. The initial and most critical step is the deglycosylation in the gastrointestinal tract, which releases the aglycone, apigenin. This aglycone is then absorbed and undergoes extensive Phase I and Phase II metabolism.
Enzyme Systems Involved in Metabolization in Non-Human Organisms
The biotransformation of this compound is facilitated by a sequence of enzymatic actions, starting in the gut and continuing in the liver.
Gut Microbiota Enzymes: Upon oral ingestion, this compound passes largely unabsorbed through the upper gastrointestinal tract to the colon. Here, the gut microbiota provides the necessary enzymes to hydrolyze the glycosidic bond. Bacterial enzymes, such as β-glucosidases, are responsible for cleaving the neohesperidose sugar moiety from the apigenin backbone. This deglycosylation step is essential for the subsequent absorption of the resulting aglycone, apigenin. nih.govresearchgate.net
Hepatic Phase I Enzymes: Following absorption, apigenin undergoes Phase I metabolism, primarily in the liver. In vitro studies using rat liver subcellular fractions have shown that this phase involves oxidative pathways mediated by cytochrome P450 monooxygenases (P450s). nih.gov Specific isozymes identified through the use of P450 inhibitors and inducers include CYP1A1, CYP2B, and CYP2E1. nih.gov These enzymes catalyze hydroxylation reactions, adding hydroxyl groups to the apigenin structure. nih.gov Another enzyme system, the flavin-containing monooxygenase (FMO) system, may also be involved in the Phase I metabolism of apigenin. nih.gov
Hepatic Phase II Enzymes: Phase II metabolism involves the conjugation of apigenin and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. In vitro investigations with rat models have confirmed that apigenin undergoes extensive conjugation. nih.gov The primary enzyme systems involved are:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the attachment of glucuronic acid to the flavonoid.
Sulfotransferases (SULTs): These enzymes are responsible for sulfation, the addition of a sulfonate group.
These conjugation reactions are the most significant Phase II metabolic pathways for apigenin in both rats and humans. nih.gov
Table 1: Enzyme Systems in the Metabolism of this compound in Non-Human Models
| Metabolic Phase | Location | Enzyme System | Specific Enzymes (in Rat Models) | Function |
|---|---|---|---|---|
| Initial Hydrolysis | Colon | Gut Microbiota Enzymes | β-glucosidases | Cleavage of neohesperidose sugar to release apigenin |
| Phase I | Liver | Cytochrome P450 (CYP) | CYP1A1, CYP2B, CYP2E1 | Hydroxylation of apigenin |
| Phase II | Liver | Conjugation Enzymes | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronidation and sulfation of apigenin and its metabolites |
Identification of this compound Metabolites in Non-Human Biological Systems
Metabolic studies in non-human models have identified several key metabolites of this compound following its biotransformation. The process begins with its conversion to apigenin, which is then further metabolized.
The primary metabolite formed in the gut is the aglycone, apigenin . nih.gov
Phase I Metabolites: In vitro studies using rat liver models demonstrated that the Phase I metabolism of apigenin leads to the formation of three main monohydroxylated derivatives: nih.gov
Luteolin (B72000): The major oxidative metabolite.
Scutellarein
Iso-scutellarein
Phase II Metabolites: Both apigenin and its Phase I metabolite, luteolin, are substrates for extensive Phase II conjugation. Studies on isolated perfused rat livers and liver fractions have identified a range of conjugated products. nih.gov
Metabolites derived directly from apigenin include:
Three distinct monoglucuronoconjugates of apigenin .
One monosulfoconjugate of apigenin .
A diglucuronoconjugate of apigenin .
A glucuronosulfoconjugate of apigenin .
Metabolites derived from the Phase I metabolite luteolin include:
Four different monoglucuronoconjugates of luteolin .
Two distinct sulfoconjugates of luteolin .
One methylconjugate of luteolin , identified as diosmetin .
Interestingly, ex vivo perfusion of an isolated rat liver with apigenin did not yield recoverable amounts of the Phase I metabolites (luteolin, scutellarein), suggesting that in this model, conjugation is rapid and efficient. Instead, various glucuronide and sulfate (B86663) conjugates of apigenin were the primary metabolites recovered. nih.gov
Table 2: Identified Metabolites of this compound in Non-Human Biological Systems (Rat Models)
| Metabolite Class | Parent Compound | Identified Metabolites |
|---|---|---|
| Aglycone | This compound | Apigenin |
| Phase I Metabolites | Apigenin | Luteolin, Scutellarein, Iso-scutellarein |
| Phase II Metabolites (from Apigenin) | Apigenin | Apigenin monoglucuronides, Apigenin diglucuronide, Apigenin monosulfoconjugate, Apigenin glucuronosulfoconjugate |
| Phase II Metabolites (from Luteolin) | Luteolin | Luteolin monoglucuronides, Luteolin sulfoconjugates, Diosmetin (methylated luteolin) |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Apigenin |
| This compound (Rhoifolin) |
| Diosmetin |
| Glucuronic acid |
| Iso-scutellarein |
| Luteolin |
Insufficient Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific research data available to generate the requested article on the pharmacological and biological activities of the chemical compound “this compound.”
The compound, identified with CAS number 850630-40-9, has been isolated from plant sources such as Thesium chinense and detected in Lonicera japonica Thunb. researchgate.netnih.govmedchemexpress.com While the extracts of these plants are noted for general anti-inflammatory and antioxidant properties, the available scientific literature does not provide specific data on the bioactivities of this compound itself that would be necessary to populate the requested article outline. researchgate.net
Detailed investigations into the following specific areas for this compound are not available in the retrieved search results:
Antioxidant Activity: No studies were found detailing its radical scavenging mechanisms in cellular models or its specific effects on endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px), or Catalase (CAT).
Anti-inflammatory Effects: There is a lack of specific data on its ability to inhibit key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) in cellular systems. Furthermore, no in vivo studies detailing its effects in animal models of inflammation, such as carrageenan-induced edema or LPS-induced inflammation, were identified.
Anticancer Potential: Research on the direct anticancer effects of this compound, including cytotoxic or apoptotic activity against cancer cell lines, is not present in the available literature.
While extensive research exists for the parent compound, Apigenin, and other related flavonoid glycosides, this information cannot be extrapolated to this compound, as the glycosidic bond significantly alters the molecule's biochemical properties. Adhering to the strict requirement to focus solely on this compound, the creation of a scientifically accurate and detailed article as per the provided structure is not feasible at this time.
Further original research is required to elucidate the specific pharmacological and biological activities of this particular compound.
Pharmacological and Biological Activities of Apigenin 5 O Neohesperidoside: Insights from in Vitro and in Vivo Non Human Models
Neuroprotective Effects
Modulation of Synaptic Plasticity and Cognitive Functions in Animal StudiesInformation regarding the modulation of synaptic plasticity and cognitive functions by Apigenin (B1666066) 5-O-neohesperidoside in animal studies is not present in the available literature.
Due to the absence of specific research on Apigenin 5-O-neohesperidoside for the topics outlined, this article cannot be generated at this time. Further research is required to elucidate the specific pharmacological and biological activities of this particular compound.
Cardioprotective Effects
Scientific literature from the conducted searches does not provide specific studies detailing the direct effects of this compound on endothelial cell protection in in vitro models. While the broader class of flavonoids is often studied for cardioprotective roles, dedicated research on this particular compound's mechanism in endothelial cells is not available in the provided results.
There is a lack of specific research in the searched results investigating the effects of this compound on myocardial ischemia-reperfusion injury in animal models. Studies on this specific endpoint have been conducted on other flavonoids, but data focusing solely on this compound is not present in the available literature.
Antidiabetic Effects and Glucose Homeostasis Regulation
This compound (Rhoifolin) has demonstrated notable effects on glucose metabolism and regulation in several preclinical models.
In vitro studies using 3T3-L1 adipocytes have shown that this compound possesses insulin-mimetic properties. The compound was found to have a positive effect on Glucose Transporter Type 4 (GLUT4) translocation to the cell membrane, a critical step for glucose uptake into cells. medchemexpress.comnih.gov Research demonstrated that Rhoifolin (B190594) could enhance the membrane expression of GLUT-4 in these fat cells. nih.gov
Furthermore, this compound was shown to increase the phosphorylation of the insulin (B600854) receptor-β, a key event in the insulin signaling pathway that leads to glucose uptake. nih.gov In one study, a 5 µM concentration of Rhoifolin showed a potential equal to 10 nM of insulin in its ability to increase this phosphorylation. nih.gov The compound also dose-dependently stimulated the secretion of adiponectin, a hormone that enhances insulin sensitivity, in 3T3-L1 adipocytes. nih.gov
Table 1: In Vitro Effects of this compound on Adipocytes
| Cell Line | Model | Key Findings | Reference(s) |
|---|---|---|---|
| 3T3-L1 Adipocytes | Differentiated Fat Cells | Enhanced GLUT4 translocation. | medchemexpress.comnih.govnih.gov |
| 3T3-L1 Adipocytes | Differentiated Fat Cells | Increased phosphorylation of insulin receptor-β. | nih.gov |
While direct in vitro studies on pancreatic cell lines were not detailed in the search results, in vivo animal models strongly indicate that this compound modulates insulin secretion. In studies involving streptozotocin-induced diabetic rats, administration of the compound led to an enhanced serum insulin level. nih.govconsensus.appmdpi.com This suggests a protective or regenerative effect on pancreatic β-cells, which are responsible for insulin production. nih.govmdpi.com Flavonoids as a class are known to have the potential to repair pancreatic β-cell mass by reducing inflammation and oxidative stress, and research suggests this compound exerts its antihyperglycemic effect in part by amplifying insulin secretion. mdpi.com
Multiple studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have demonstrated the efficacy of this compound in regulating glucose homeostasis. nih.govnih.gov Treatment with the compound significantly improved key diabetic parameters.
In these animal models, this compound administration resulted in a notable reduction in fasting plasma glucose, insulin levels, and hemoglobin A1c (HbA1c). nih.govresearchgate.netresearchgate.net A key indicator of insulin resistance, the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), was also significantly decreased in treated groups compared to diabetic controls. nih.govnih.govresearchgate.netresearchgate.net These findings highlight the compound's potential role in promoting glucose homeostasis and mitigating insulin resistance. nih.govconsensus.app The effects were observed to be dose-dependent, with doses of 10, 20, and 40 mg/kg showing significant improvements. nih.gov
Mechanistically, the compound was found to up-regulate the expression of GLUT-4 and other insulin signaling proteins like PDX-1, SIRT-1, and INS-1 in pancreatic and hepatic tissues. nih.govconsensus.app
Table 2: Effects of this compound in Animal Models of Diabetes
| Animal Model | Key Parameters Measured | Results of Treatment | Reference(s) |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Plasma Glucose, Insulin, HbA1c | Significantly reduced levels. | nih.govresearchgate.netresearchgate.net |
| Streptozotocin-induced diabetic rats | HOMA-IR | Significantly decreased, indicating improved insulin sensitivity. | nih.govnih.govresearchgate.netresearchgate.net |
| Streptozotocin-induced diabetic rats | Glucose Tolerance | Significantly improved. | nih.gov |
Antimicrobial Activity
Investigations into the antimicrobial properties of flavonoid glycosides are an active area of research. However, specific studies detailing the effects of this compound are not present in the reviewed scientific literature.
Antibacterial Effects Against Specific Pathogens (In Vitro)
There is no specific data available from in vitro studies that detail the antibacterial effects of this compound against specific bacterial pathogens. Research has been conducted on the aglycone Apigenin, which has shown varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies often focus on mechanisms like the inhibition of nucleic acid synthesis and disruption of the bacterial cell membrane. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Antifungal Activity Investigations
Similarly, dedicated investigations into the antifungal activity of this compound are not found in the current body of scientific literature. The aglycone, Apigenin, has been reported to exhibit antifungal properties against certain fungal strains, but specific minimum inhibitory concentration (MIC) values and mechanisms of action for this compound have not been determined.
Antiviral Potency Assessments (e.g., in silico models)
While in silico models are frequently used to predict the antiviral potential of natural compounds, no specific computational studies assessing the antiviral potency of this compound were identified. Research on Apigenin has explored its potential to interfere with viral replication through various mechanisms, but these computational models have not been specifically applied to its 5-O-neohesperidoside form.
Other Emerging Biological Activities
The broader biological effects of flavonoids are of significant interest, yet the specific activities of this compound remain largely unexplored.
Immunomodulatory Effects in Cell Cultures and Animal Models
There is a lack of available data from cell culture or animal models that specifically investigates the immunomodulatory effects of this compound. Studies on Apigenin have suggested that it can modulate immune responses, for instance, by influencing cytokine production in various immune cells. The impact of the neohesperidoside moiety on these activities is currently unknown.
Anti-obesity Research in Animal Models
Specific anti-obesity research focusing on the effects of this compound in animal models has not been published. The potential for flavonoids to influence metabolic processes related to obesity is a recognized area of study, with some research indicating that Apigenin may have a role in reducing body weight and improving metabolic parameters in high-fat diet-induced obese mice. However, these studies have not been replicated with this compound.
Bone Metabolism Modulation Studies (e.g., osteoblastogenesis, osteoclastogenesis)
Rhoifolin has demonstrated significant potential in modulating bone metabolism, primarily by inhibiting bone resorption processes. Research highlights its ability to interfere with osteoclast differentiation and function, which are critical in conditions characterized by excessive bone loss, such as osteolysis around joint prostheses. nih.gov
In vitro studies have shown that rhoifolin effectively reduces osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govnih.gov It potently suppresses the formation of multinucleated osteoclasts, the resorption of hydroxyapatite (B223615), and the organization of the F-actin ring, a crucial cytoskeletal structure for osteoclast activity. nih.govnih.gov Furthermore, rhoifolin treatment leads to a decrease in the expression of genes associated with osteoclast function. nih.govnih.gov Mechanistically, these effects are linked to the attenuation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Rhoifolin was found to inhibit the translocation of the p65 subunit of NF-κB into the nucleus and reduce the expression and activity of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are essential for osteoclast development. nih.gov
In an in vivo model using mice with titanium particle-induced calvarial osteolysis, rhoifolin administration successfully ameliorated bone loss. nih.govnih.gov The compound decreased the number of tartrate-resistant acid phosphate (B84403) (TRAP)-positive osteoclasts in the affected bone tissue. nih.gov These findings underscore the potential of rhoifolin as a therapeutic agent for managing conditions involving excessive osteoclast activity, such as aseptic prosthesis loosening. nih.govnih.gov
Table 1: Summary of Rhoifolin's Effects on Bone Metabolism
| Model Type | Model Details | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| In Vitro | RANKL-induced osteoclastogenesis | - Suppressed osteoclast differentiation
| - Attenuation of NF-κB and MAPK pathways
| nih.govnih.gov |
| In Vivo | Titanium particle-induced calvarial osteolysis in C57 mice | - Ameliorated osteoclast-stimulated bone loss
| Inhibition of osteoclastogenesis | nih.govnih.gov |
Hepatoprotective Effects in Animal Models
Preclinical studies have consistently indicated that rhoifolin possesses significant hepatoprotective properties. ijpjournal.comnih.govresearchgate.net Its efficacy has been particularly noted in animal models of alcoholic liver disease (ALD), where it mitigates liver injury through multiple mechanisms, including antioxidant and anti-inflammatory actions. nih.gov
In a mouse model of chronic alcoholic liver injury, administration of rhoifolin led to a significant improvement in liver function and a reduction in pathological damage. nih.gov This was evidenced by a decrease in the serum levels of key liver injury markers, including lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). nih.gov
The protective effects of rhoifolin are strongly associated with its ability to counteract oxidative stress. nih.gov In the livers of ethanol-fed mice, rhoifolin treatment reduced the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it enhanced the activity of the endogenous antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov
Furthermore, rhoifolin demonstrated potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The underlying mechanism for these hepatoprotective effects appears to involve the inhibition of the TLR4/NF-κB signaling pathway. nih.gov Research showed that rhoifolin could significantly downregulate the expression of cytochrome P450 2E1 (CYP2E1), Toll-like receptor 4 (TLR4), and the phosphorylation of NF-κB. nih.gov In vitro experiments using human normal hepatocytes (LO2 cells) corroborated these findings, showing that rhoifolin protected against ethanol-induced apoptosis. nih.gov
Table 2: Summary of Rhoifolin's Hepatoprotective Effects in an Animal Model
| Model Type | Key Biomarkers Investigated | Observed Effects of Rhoifolin | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Chronic Alcoholic Liver Disease (Mouse Model) | Serum Liver Enzymes (ALT, AST, LDH) | Decreased levels, indicating reduced liver damage | - Inhibition of TLR4/NF-κB signaling pathway
| nih.gov |
| Oxidative Stress Markers (ROS, MDA, SOD, GSH) | - Decreased ROS and MDA levels
| |||
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibited expression of pro-inflammatory cytokines |
Molecular Mechanisms of Action of Apigenin 5 O Neohesperidoside
Receptor Binding and Signaling Pathway Modulation
The biological effects of Apigenin (B1666066) 5-O-neohesperidoside are largely attributed to its ability to influence complex intracellular signaling cascades.
Currently, there is a lack of specific research findings detailing the direct interaction or binding of Apigenin 5-O-neohesperidoside with the Liver X receptor (LXR).
This compound, or Rhoifolin (B190594), has been shown to exert influence over several critical kinase pathways involved in cell regulation. nih.gov In studies on osteoarthritis, Rhoifolin was found to regulate the p38/JNK and PI3K/Akt/mTOR pathways, which are involved in processes like autophagy and inflammation. nih.gov Another study on pancreatic cancer cells demonstrated that Rhoifolin's anticancer effects were mediated through the Akt/JNK/caspase-3 signaling pathway. nih.gov The compound was also found to mitigate osteoclastogenesis by regulating mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net
Table 1: Kinase Pathways Modulated by this compound (Rhoifolin)
| Pathway | Cellular Context | Observed Effect |
|---|---|---|
| p38/JNK | Osteoarthritis | Regulation of autophagy and inflammation nih.gov |
| PI3K/Akt/mTOR | Osteoarthritis | Regulation of autophagy nih.gov |
| Akt/JNK | Pancreatic Cancer | Induction of anticancer activities nih.gov |
| MAPK | Osteoclastogenesis | Mitigation of titanium particle-induced osteolysis researchgate.net |
This table is based on available research data and is for informational purposes.
The compound significantly modulates transcription factors central to inflammatory and antioxidant responses. Rhoifolin has been demonstrated to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov In models of acute inflammation, Rhoifolin suppressed the activation of IκBα and IKKβ, key components of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines. nih.gov This anti-inflammatory action is believed to be a primary mechanism of its therapeutic potential. nih.govcaymanchem.com
Furthermore, molecular docking studies suggest that Rhoifolin may bind to the transcription factor Nrf2 to suppress the NF-κB pathway, indicating a potential cross-talk between these two regulatory systems. nih.gov While the direct modulation of STAT1, STAT3, AP-1, and p53 by this compound has not been extensively detailed in the available literature, its impact on the NF-κB and Nrf2 pathways is a key aspect of its molecular action.
Enzyme Inhibition and Activation Studies
This compound's biological effects are also a result of its ability to inhibit specific enzymes involved in inflammation and metabolism.
Rhoifolin demonstrates notable anti-inflammatory properties by targeting enzymes in the inflammatory cascade. nih.gov Its potent regulation of the NF-κB pathway leads to the downstream inhibition of inducible nitric oxide synthase (iNOS). nih.gov By preventing the activation of NF-κB, Rhoifolin decreases the mRNA expression of iNOS in macrophages, thereby reducing nitric oxide production, a key mediator of inflammation. nih.gov While direct inhibition studies on cyclooxygenase (COX) and lipoxygenase (LOX) by this compound are limited, its broad anti-inflammatory effects via NF-κB suggest an indirect influence on these pathways. nih.govnih.gov
In the context of metabolic regulation, this compound has been evaluated for its inhibitory effects on carbohydrate-digesting enzymes. In vitro studies have shown that Rhoifolin is an active inhibitor of α-amylase, an enzyme responsible for the breakdown of starch. nih.gov However, the same research indicated that it did not exhibit an inhibitory effect on α-glucosidase. nih.gov The specific action on maltase has not been distinctly reported. This selective inhibition of α-amylase suggests a potential role in modulating carbohydrate metabolism. nih.gov
Table 2: Enzyme Inhibition Profile of this compound (Rhoifolin)
| Enzyme Target | Activity | Implication |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition (via NF-κB pathway) nih.gov | Anti-inflammatory |
| α-Amylase | Active Inhibition nih.gov | Modulation of carbohydrate digestion |
| α-Glucosidase | No Inhibition nih.gov | Selective enzymatic action |
This table summarizes the known enzymatic inhibitory activities based on current scientific literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rhoifolin |
Gene Expression Regulation
This compound, also known as Rhoifolin, modulates the expression of various genes, influencing cellular processes ranging from inflammation to cell cycle and apoptosis.
Transcriptomic Analysis of this compound Treatment in Cell Lines
While comprehensive transcriptomic profiling of cell lines treated with this compound is not extensively documented in the available research, several studies have investigated its effects on the expression of specific genes and proteins, providing insights into its regulatory mechanisms.
In a study on rheumatoid arthritis, rhoifolin was found to downregulate the gene expression of key pro-inflammatory cytokines. nih.govnih.gov Treatment with rhoifolin led to a significant decrease in the mRNA levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the knee tissue of rats with Freund's adjuvant-induced arthritis. nih.govnih.gov This inhibition of inflammatory gene expression is associated with the attenuation of the NF-κB signaling pathway. nih.govnih.gov Another study demonstrated that a rhoifolin-rich fraction significantly decreased the gene expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), IL-6, TNF-α, and NF-κB in lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells. researchgate.net
Furthermore, a quantitative proteomics analysis of pancreatic cancer cells (PANC-1) treated with rhoifolin identified 522 differentially expressed proteins, with 195 being up-regulated and 327 down-regulated. nih.gov This indicates a broad impact on gene expression at the protein level. Notably, rhoifolin treatment led to the downregulation of transforming growth factor beta 2 (TGF-β2) and its downstream effector, phosphorylated SMAD family member 2 (SMAD2), which are involved in cell proliferation, migration, and invasion. nih.gov
The table below summarizes the observed effects of this compound on gene and protein expression in different experimental models.
| Experimental Model | Genes/Proteins Affected | Observed Effect | Reference |
| Freund's Adjuvant-Induced Arthritis in Rats | TNF-α, IL-1β, IL-6 | Downregulation of gene expression | nih.govnih.gov |
| LPS-Induced Peripheral Blood Mononuclear Cells | COX-2, iNOS, IL-6, TNF-α, NF-κB | Downregulation of gene expression | researchgate.net |
| Pancreatic Cancer Cells (PANC-1) | TGF-β2, p-SMAD2 | Downregulation of protein expression | nih.gov |
| Pancreatic Cancer Cells (PANC-1) | JNK, p-JNK | Upregulation of protein expression | nih.gov |
| Pancreatic Cancer Cells (PANC-1) | p-AKT | Downregulation of protein expression | nih.gov |
Epigenetic Modifications Induced by this compound
Currently, there is a lack of specific scientific studies investigating the direct epigenetic modifications, such as DNA methylation and histone modifications, induced by this compound. While flavonoids as a class are known to have the potential to modulate epigenetic processes, direct evidence for Rhoifolin is not available in the reviewed literature. nih.gov
Cellular Component Interactions
Mitochondria-Targeted Effects
This compound has been shown to exert significant effects on mitochondria, primarily by modulating the expression of proteins involved in the intrinsic apoptotic pathway. In hepatocellular carcinoma cells, rhoifolin treatment leads to the upregulation of several pro-apoptotic proteins, including CASP8, BID, BAX, BIM, and BAK1. mdpi.com These proteins play a crucial role in initiating apoptosis through mitochondria. Specifically, proteins like BAX and BAK1 can form pores in the outer mitochondrial membrane. mdpi.com This permeabilization of the mitochondrial membrane leads to the release of apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade and executes programmed cell death. mdpi.com This indicates that this compound can trigger mitochondria-mediated apoptosis in cancer cells.
Membrane Permeability Alterations
Research suggests that this compound can influence membrane permeability, particularly in the context of inflammation. In a study on rheumatoid arthritis, the administration of rhoifolin led to a reduction in paw edema. nih.gov This effect was attributed to the inhibition of the humoral response, which resulted in decreased membrane permeability of blood vessels. nih.gov The study proposed that this alteration in permeability was likely a secondary effect mediated by rhoifolin's ability to inhibit the production of pro-inflammatory cytokines. nih.gov Direct studies on the effect of this compound on the plasma membrane permeability of individual cells are limited.
Structure Activity Relationship Sar Studies of Apigenin 5 O Neohesperidoside and Its Derivatives
Impact of Glycosylation Pattern on Biological Activity
The attachment of sugar moieties to a flavonoid aglycone, a process known as glycosylation, profoundly influences its physicochemical properties and, consequently, its biological activity. This includes alterations in water solubility, stability, and bioavailability, which in turn affect how the compound interacts with biological systems.
Comparison with Aglycone (Apigenin) Activities
In general, the biological activity of flavonoid glycosides is often reported to be different from, and sometimes less potent than, their corresponding aglycones when assessed in in vitro assays. Apigenin (B1666066), the aglycone of Apigenin 5-O-neohesperidoside, is a well-documented bioactive compound with a plethora of reported activities, including anti-inflammatory, antioxidant, and anticancer effects. frontiersin.orgmdpi.commdpi.comnih.govnih.govnih.govmdpi.commdpi.com
The presence of the bulky neohesperidose sugar at the 5-position in this compound would likely alter the molecule's ability to interact with cellular targets compared to the planar and more lipophilic apigenin. For instance, the free hydroxyl groups on apigenin are crucial for its antioxidant activity, and the glycosylation at the 5-position might sterically hinder or electronically modify the radical scavenging capacity. nih.gov
In vitro studies on various cancer cell lines have demonstrated the cytotoxic and pro-apoptotic effects of apigenin. mdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.net The presence of the sugar moiety in this compound could potentially reduce its ability to penetrate cell membranes, thereby diminishing its direct cytotoxic effects compared to apigenin. However, it is also plausible that the glycoside could be hydrolyzed in vivo to release the active aglycone.
Table 1: Selected In Vitro Activities of Apigenin (Aglycone)
| Biological Activity | Cell Line/Model | Observed Effect |
|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokine production. frontiersin.orgmdpi.com |
| Antioxidant | Chemical assays (DPPH, etc.) | Radical scavenging activity. nih.govnih.gov |
| Cytotoxicity | Various cancer cell lines | Induction of apoptosis and cell cycle arrest. nih.govmdpi.commdpi.comnih.govresearchgate.net |
This table represents a summary of findings for apigenin and is for comparative context only, as direct comparable data for this compound is not available.
Influence of Sugar Moiety Type (Neohesperidose vs. Other Glycosides)
The type of sugar and its linkage to the flavonoid core are critical determinants of biological activity. Neohesperidose is a disaccharide composed of rhamnose and glucose. Its linkage to the apigenin core at the 5-position is less common than glycosylation at the 7-position.
Studies on other apigenin glycosides, such as rhoifolin (B190594) (apigenin-7-O-neohesperidoside), have shown some biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.govtandfonline.comexcli.deresearchgate.net A direct comparison of the bioactivity of this compound with its 7-O-neohesperidoside isomer would be invaluable in understanding the impact of the glycosylation position. It is hypothesized that the position of the sugar can affect the molecule's interaction with enzymes and receptors. For example, glycosylation at the 7-position may have a different impact on solubility and bioavailability compared to glycosylation at the 5-position.
Role of Hydroxyl Group Positions in Activity
The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount for their biological activities. For apigenin, the hydroxyl groups at the 5, 7, and 4' positions are key to its antioxidant and anti-inflammatory actions.
The glycosylation of the 5-hydroxyl group in this compound masks one of the key functional groups of the apigenin structure. The 5-hydroxyl group is known to contribute significantly to the radical scavenging and metal-chelating properties of flavonoids. Therefore, it is highly probable that the antioxidant capacity of this compound is reduced compared to its aglycone.
Effects of Substituent Modifications on Pharmacological Efficacy (In Vitro/In Vivo Non-Human)
There is a significant lack of published research on the synthesis and pharmacological testing of derivatives of this compound. The scientific community has explored the modification of the apigenin scaffold to enhance its pharmacological properties, but these studies have not been extended to its 5-O-neohesperidoside form. nih.govresearchgate.net
Computational Chemistry Approaches in SAR Elucidation
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of compounds and understanding their interactions with molecular targets. ukm.myopenmedicinalchemistryjournal.com While numerous computational studies have been performed on apigenin, there is a conspicuous absence of such studies specifically for this compound. ukm.my
Molecular docking studies could predict the binding affinity of this compound to various enzymes and receptors and compare it to that of apigenin. Such studies would provide theoretical insights into how the bulky and hydrophilic neohesperidose moiety at the 5-position might influence ligand-receptor interactions.
Synthetic and Semi Synthetic Approaches to Apigenin 5 O Neohesperidoside and Its Analogues
Total Synthesis Strategies for Apigenin (B1666066) 5-O-neohesperidoside
Total synthesis involves the construction of the target molecule from simple, commercially available starting materials. For a complex glycoside like Apigenin 5-O-neohesperidoside, the key challenges are the regioselective formation of the glycosidic bond at the C5-hydroxyl group of apigenin and the management of the numerous hydroxyl groups on both the flavonoid and sugar moieties.
The formation of the glycosidic bond is the cornerstone of any total synthesis of this compound. The C5-hydroxyl group of apigenin is sterically hindered and forms a strong intramolecular hydrogen bond with the C4-carbonyl group, making it less reactive than the C7 and C4'-hydroxyls. nih.gov Overcoming this low reactivity is a central theme in synthetic strategies.
One notable approach capitalized on a gold(I)-catalyzed ortho-alkynylbenzoate glycosylation method to achieve the synthesis of an apigenin 5-O-glycoside. rsc.org While the specific target in that study was camellianin B, the methodology established a viable route for coupling a sugar to the challenging C5 position. rsc.org Generally, glycosylation reactions involve the activation of a glycosyl donor (the sugar part with a leaving group at the anomeric carbon) and its reaction with a glycosyl acceptor (the aglycone, apigenin).
Common glycosylation methods that could be adapted for this synthesis include:
Koenigs-Knorr Reaction: This classical method uses heavy metal salts (e.g., silver or mercury salts) to activate glycosyl halide donors.
Glycosyl Trichloroacetimidates: Activated by a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), this method is highly effective for forming glycosidic bonds.
Lewis Acid and Base Promotion Systems: A combination of a Lewis acid (e.g., BF₃·Et₂O) and various bases can be used to achieve glycosylation, as demonstrated in the synthesis of apigenin 7,4′-di-O-β-d-glucopyranoside. researchgate.net
The choice of glycosyl donor, acceptor, and reaction conditions is critical for controlling the stereochemistry (α or β) of the newly formed glycosidic linkage.
To ensure that glycosylation occurs exclusively at the desired C5-hydroxyl group and to prevent unwanted side reactions, all other hydroxyl groups on both the apigenin aglycone (C7 and C4') and the neohesperidoside sugar must be temporarily blocked with protecting groups. neliti.com A protecting group is a chemical moiety that is selectively introduced into a molecule to block a reactive site, withstand the conditions of a subsequent reaction, and then be selectively removed without altering the rest of the molecule. neliti.com
A typical protecting group strategy for the synthesis of this compound would involve:
Protection of Apigenin: The more reactive C7 and C4' hydroxyls are protected, often as benzyl (B1604629) ethers (-OBn) or silyl (B83357) ethers (e.g., -OTBS), leaving the C5-OH free for glycosylation. Benzyl groups are common as they are stable under a wide range of conditions and can be removed by catalytic hydrogenation.
Protection of the Neohesperidoside Donor: The hydroxyl groups on the rhamnose and glucose units of the neohesperidoside donor are typically protected as acetyl (-OAc) or benzoyl (-OBz) esters. These "participating" groups at the C2 position of the sugar can help control the stereochemical outcome of the glycosylation, favoring the formation of the desired 1,2-trans-glycosidic linkage.
Deprotection: After the glycosidic bond is successfully formed, a final deprotection sequence is required to reveal the free hydroxyl groups on the final product. This usually involves hydrogenolysis to remove benzyl ethers and base-catalyzed hydrolysis (e.g., using sodium methoxide (B1231860) in methanol (B129727), known as the Zemplén deacetylation) to remove acetyl or benzoyl esters.
The following table summarizes common protecting groups used in flavonoid glycoside synthesis.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Condition |
| Hydroxyl (Alcohol/Phenol) | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |
| Hydroxyl (Alcohol/Phenol) | Acetyl ester | Ac | NaOMe, MeOH (Zemplén) or mild base |
| Hydroxyl (Alcohol/Phenol) | tert-Butyldimethylsilyl ether | TBDMS | F⁻ source (e.g., TBAF) |
| Carbonyl (Ketone) | Ethylene acetal | - | Aqueous acid |
Semi-Synthesis from Natural Precursors
Semi-synthesis leverages abundant, structurally related natural products as starting materials, often reducing the number of synthetic steps required to reach the target molecule. This can be a more efficient and economical approach compared to total synthesis.
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of enzymatic transformations. rsc.org Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. nih.gov This approach can overcome the regioselectivity challenges of purely chemical methods.
While the specific enzymatic synthesis of this compound is not widely reported, studies on other apigenin glucosides highlight the potential of this method. For instance, UDP-glucosyltransferase YjiC from Bacillus licheniformis has been used to glucosylate apigenin, though it was noted that the C5-hydroxyl group was not glucosylated under the studied conditions due to the strong intramolecular hydrogen bond. nih.gov However, engineered cell factories, such as Corynebacterium glutamicum expressing specific GTs, have successfully produced various apigenin glucosides, including an apigenin-4',5-O-β-diglucoside. nih.gov This demonstrates that with the right enzyme or engineered system, glycosylation at the C5 position is feasible.
The general steps in a chemo-enzymatic approach would be:
Chemical synthesis or isolation of the apigenin aglycone.
Synthesis of an activated sugar donor (e.g., UDP-neohesperidose), or engineering a microbial host to produce it in vivo.
Screening for or engineering a glycosyltransferase capable of selectively transferring neohesperidose to the C5-hydroxyl of apigenin.
Performing the enzymatic glycosylation reaction.
A powerful semi-synthetic strategy involves using readily available flavonoid glycosides as starting materials. Naringin (B1676962), the major flavonoid in grapefruit, is an inexpensive and abundant flavanone-7-O-neohesperidoside that serves as an excellent precursor for apigenin-based glycosides. researchgate.net
A reported semi-synthesis of apigenin-7-O-β-D-glycosides from naringin illustrates a viable pathway that could be adapted. researchgate.net The key steps are:
Dehydrogenation: The flavanone (B1672756) core of naringin is oxidized to the flavone (B191248) core of apigenin. This can be achieved using reagents like iodine (I₂) in a solvent such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This step converts naringin into rhoifolin (B190594) (apigenin 7-O-neohesperidoside).
Glycosidic Bond Scrambling/Migration (Hypothetical): To convert rhoifolin to the target this compound, one would need a method to migrate the neohesperidoside group from the C7 to the C5 position. This is a non-trivial transformation that would likely involve selective protection of the C4' hydroxyl, cleavage of the C7-glycosidic bond, and subsequent re-glycosylation at the C5 position, making it a challenging multi-step process.
Another approach involves the direct semi-synthesis of apigenin derivatives from the apigenin aglycone itself, which can be sourced naturally. For example, protoapigenone, an anticancer agent, was synthesized directly from apigenin via a one-step oxidation. nih.govsemanticscholar.orgnih.gov This highlights how natural apigenin can be a versatile starting point for creating complex derivatives. nih.govsemanticscholar.orgnih.gov
Synthesis of Novel this compound Analogues for SAR Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Synthesizing analogues of a lead compound like this compound allows researchers to probe these relationships. Modifications can be made to the apigenin core, the sugar moiety, or the glycosidic linkage.
While SAR studies specifically on this compound analogues are not extensively documented, research on other apigenin derivatives provides a template for such investigations. For example, two series of apigenin derivatives were synthesized by modifying the C7-hydroxyl group with different aminoalkyl moieties to enhance lipophilicity and biological activity. nih.gov These analogues were then evaluated for their antibacterial and antiproliferative activities, revealing that the nature of the substituent and the length of the spacer chain significantly impacted their efficacy. nih.gov
An SAR study on this compound analogues could involve the synthesis of compounds with variations such as:
Different Sugar Moieties: Replacing neohesperidose with other sugars (e.g., glucose, rhamnose, apiose) to determine the importance of the disaccharide for activity.
Modified Aglycone: Altering the substitution pattern on the A and B rings of apigenin (e.g., adding or removing hydroxyl or methoxy (B1213986) groups) to assess the contribution of the flavonoid core.
Varied Linkage Position: Synthesizing the 7-O and 4'-O isomers to compare against the 5-O analogue, clarifying the role of the glycosylation site.
The following table outlines potential synthetic modifications for SAR studies.
| Modification Area | Example of Analogue | Potential SAR Question |
| Sugar Moiety | Apigenin 5-O-glucoside | Is the rhamnose unit of the neohesperidoside essential for activity? |
| Aglycone (B-Ring) | Luteolin (B72000) 5-O-neohesperidoside | Does the additional hydroxyl group on the B-ring enhance or diminish activity? |
| Aglycone (A-Ring) | Acacetin 5-O-neohesperidoside | How does methylation of the 4'-OH group affect the molecule's properties? |
| Linkage Position | Apigenin 7-O-neohesperidoside (Rhoifolin) | Is the biological activity dependent on the specific location of the sugar? |
These synthetic efforts are crucial for optimizing the therapeutic potential of natural flavonoids and developing novel agents with improved pharmacological profiles. researchgate.net
Analytical Methodologies for Apigenin 5 O Neohesperidoside Research
Extraction and Purification Techniques from Biological Matrices (Non-Human) and Plant Sources
The isolation of Apigenin (B1666066) 5-O-neohesperidoside from plant materials is a multi-step process that begins with extraction, followed by various purification stages to yield the compound in high purity. This flavonoid is found in a variety of plants, including those from the Citrus and Rhus genera. nih.govexcli.de
Solvent Extraction Methodologies
The initial step in isolating Apigenin 5-O-neohesperidoside involves extracting it from the raw plant material. This is typically achieved through exhaustive solvent extraction, often using a sequence of solvents with increasing polarity. A common approach begins with a non-polar solvent like petroleum ether to remove lipids and chlorophyll, followed by solvents such as chloroform (B151607) and methanol (B129727) to extract a wide range of compounds, including the target flavonoid glycoside. figshare.com
For instance, dried and powdered plant leaves may be subjected to Soxhlet extraction or maceration. figshare.com An alcohol extraction method, such as using 50% ethanol, has been effectively employed to obtain a crude extract rich in total flavonoids from plant sources like Plumula Nelumbinis. nih.gov The resulting crude extract is then concentrated under reduced pressure. This concentrate can be further partitioned, for example, with ethyl acetate, to separate compounds based on their polarity. nih.gov Due to its glycosidic nature, this compound is soluble in polar solvents like methanol, hot ethanol, and water. nih.govresearchgate.net
Chromatographic Purification (e.g., HPLC, CCC, Flash Chromatography)
Following initial extraction, a series of chromatographic techniques are employed to purify this compound from the complex extract.
Column Chromatography: This is a fundamental purification step.
Macroporous Resins: Resins like HP-20 are used for the initial enrichment of flavonoids from the crude extract. nih.govexcli.de
Silica Gel: Silica gel column chromatography is a standard method for separating compounds based on polarity. Different solvent systems, such as ethyl acetate-methanol or chloroform-methanol, can be used for elution. nih.govresearchgate.net
Polyamide: Polyamide column chromatography is also effective for purifying flavonoid extracts. nih.gov
Sephadex LH-20: This size-exclusion chromatography medium is frequently used in later stages to separate the target compound from other molecules of different sizes. nih.govexcli.de
High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC is the method of choice.
Preparative HPLC: This technique is used to isolate the pure compound in larger quantities. A typical system might use a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid or trifluoroacetic acid), to achieve separation. figshare.comnih.gov
Analytical HPLC: This is used to confirm the purity of the isolated compound and for quantitative analysis. nih.gov
The combination of these methods, known as bioactivity-guided isolation, allows for the efficient purification of this compound from complex plant extracts. figshare.com Recrystallization from a solvent like methanol can be used as a final step to obtain the compound as yellow needles or an amorphous powder. nih.govresearchgate.net
Advanced Spectroscopic Characterization (Focus on Structural Elucidation for Research)
Once purified, the structure of this compound is confirmed using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are conducted to assign all proton and carbon signals and confirm the structure of the apigenin aglycone and the attached neohesperidoside sugar moiety. nih.govexcli.de
The ¹H-NMR spectrum reveals characteristic signals for the aromatic protons on the A and B rings of the apigenin backbone, as well as signals for the anomeric and other protons of the glucose and rhamnose units of the neohesperidoside. The ¹³C-NMR spectrum complements this by showing signals for all carbon atoms, including the carbonyl carbon (C-4) of the flavone (B191248) structure and the carbons of the sugar units. researchgate.net Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for determining the linkage point between the sugar moiety and the aglycone, confirming its attachment at the 7-OH position. nih.govexcli.de
Interactive Table: Representative NMR Data for this compound (Rhoifolin) Note: Chemical shifts (δ) are reported in ppm. Data is compiled from literature and may vary slightly based on solvent and instrumentation.
Click to view NMR Data Table
| Atom | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |
| Apigenin Moiety | ||
| 2 | 164.5 | - |
| 3 | 103.2 | 6.78 (s) |
| 4 | 182.2 | - |
| 5 | 161.4 | - |
| 6 | 99.8 | 6.45 (d) |
| 7 | 162.9 | - |
| 8 | 95.0 | 6.85 (d) |
| 9 | 157.2 | - |
| 10 | 105.6 | - |
| 1' | 121.2 | - |
| 2', 6' | 128.6 | 7.85 (d) |
| 3', 5' | 116.1 | 6.91 (d) |
| 4' | 161.2 | - |
| Glucose Moiety | ||
| 1'' | 100.0 | 5.10 (d) |
| 2'' | 76.5 | 3.85 (m) |
| 3'' | 75.8 | 3.65 (m) |
| 4'' | 70.0 | 3.50 (m) |
| 5'' | 76.0 | 3.60 (m) |
| 6'' | 60.9 | 3.75 (m) |
| Rhamnose Moiety | ||
| 1''' | 100.8 | 5.25 (s) |
| 2''' | 70.6 | 4.05 (m) |
| 3''' | 70.5 | 3.80 (m) |
| 4''' | 72.0 | 3.40 (m) |
| 5''' | 68.8 | 3.55 (m) |
| 6''' (CH₃) | 18.5 | 1.25 (d) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and formula of the compound and to study its fragmentation pattern, which provides further structural confirmation. For this compound, the chemical formula is C₂₇H₃₀O₁₄, with an exact mass of 578.1636 g/mol . nih.gov
Techniques like HPLC-Q-TOF-MS (High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) or LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) are commonly used. nih.govmassbank.eu In MS/MS analysis, the molecule is fragmented, and the masses of the fragments are analyzed. A primary and characteristic fragmentation pathway for this compound is the cleavage of the O-glycosidic bond, which separates the sugar (neohesperidoside) and the aglycone (apigenin) moieties. This results in a prominent ion peak corresponding to the apigenin aglycone at a mass-to-charge ratio (m/z) of 271. ekb.egnih.gov Further fragmentation of the aglycone and the disaccharide provides additional structural information. ekb.eg
Interactive Table: Key Mass Spectrometry Data for this compound (Rhoifolin)
Click to view MS Data Table
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 579.17 | Protonated molecular ion |
| [M-H]⁻ | 577.16 | Deprotonated molecular ion |
| [M-H-Rhamnose-Glucose]⁻ or [Aglycone-H]⁻ | 269.05 | Loss of the neohesperidoside moiety, resulting in the deprotonated apigenin aglycone |
| [Aglycone+H]⁺ | 271.06 | Protonated apigenin aglycone after glycosidic bond cleavage |
UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavone chromophore system. The UV spectrum of this compound in a solvent like methanol typically shows two major absorption bands, which is a hallmark of the flavone structure. These bands correspond to the benzoyl system (Band II) and the cinnamoyl system (Band I) of the flavonoid skeleton. nih.gov
Infrared (IR) Spectroscopy: FT-IR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net
Interactive Table: Spectroscopic Data (UV-Vis and IR) for this compound (Rhoifolin)
Click to view Spectroscopic Data Table
| Spectroscopy Type | Value | Description |
| UV-Vis (in Methanol) | ~268 nm | Band II (A-ring benzoyl system) |
| ~325 nm | Band I (B-ring cinnamoyl system) | |
| Infrared (IR) (KBr, cm⁻¹) | ~3388 cm⁻¹ | O-H stretching (hydroxyl groups) |
| ~1657 cm⁻¹ | C=O stretching (α,β-unsaturated ketone of the C-ring) | |
| ~1605, 1497 cm⁻¹ | C=C stretching (aromatic rings) |
Chromatographic Quantification in Complex Matrices (Non-Human Biological Samples, Plant Extracts)
The accurate quantification of this compound in complex matrices such as plant extracts is fundamental for quality control, chemotaxonomic studies, and understanding its distribution in nature. Chromatographic techniques are the cornerstone of this analytical challenge, providing the necessary separation and detection capabilities to isolate the target analyte from a multitude of other co-occurring compounds.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flavonoids, including this compound, from plant extracts. ijhsr.org The separation is typically achieved using a reversed-phase (RP) column, most commonly a C18 column, which separates compounds based on their hydrophobicity. scholarsresearchlibrary.combamu.ac.in
The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. scholarsresearchlibrary.comjfda-online.com Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time), with the latter being more common for complex plant extracts to achieve better resolution of multiple components. jfda-online.com
Detectors:
UV-Vis and Diode Array Detectors (DAD/PDA): Flavonoids possess chromophores that absorb light in the ultraviolet-visible range, making UV-Vis and DAD/PDA detectors highly suitable for their detection. ijhsr.org A DAD/PDA detector has the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectrum with that of a known standard or literature data. nih.govresearchgate.net For apigenin and its glycosides, detection is typically monitored at wavelengths around 330-350 nm. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides a higher level of selectivity and sensitivity. An MS detector can confirm the identity of the analyte by determining its mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns, which is particularly useful for distinguishing between isomers. ijhsr.orgnih.gov
| Parameter | Typical Conditions for Flavonoid Glycoside Analysis |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scholarsresearchlibrary.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol scholarsresearchlibrary.comjfda-online.com |
| Elution | Gradient elution jfda-online.com |
| Flow Rate | 0.8 - 1.0 mL/min bamu.ac.in |
| Detection | DAD (at ~334 nm)ESI-MS (in negative ion mode) nih.gov |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
This interactive table summarizes typical HPLC conditions used for the analysis of apigenin glycosides in plant extracts.
In a study on the leaves of Osmanthus fragrans, HPLC coupled with DAD and ESI-MS was used to identify flavonoid components. An isomer, apigenin 7-O-neohesperidoside, was identified, which would have very similar chromatographic behavior and spectral properties to this compound. It was detected with a characteristic UV absorption maximum at 334 nm and a protonated molecule [M+H]⁺ at m/z 579 in the mass spectrum. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher separation efficiency, improved resolution, faster analysis times, and reduced solvent consumption. ijhsr.orgmdpi.com These advantages make UHPLC particularly well-suited for the analysis of complex plant extracts containing numerous flavonoid glycosides, including isomeric pairs that may be difficult to resolve with standard HPLC. mdpi.comnih.gov
The development of a robust UHPLC method for this compound involves the systematic optimization of several key parameters:
Column Chemistry: While C18 remains the most common stationary phase, other chemistries can be explored to optimize selectivity for specific isomers.
Mobile Phase: Fine-tuning the type of organic modifier (acetonitrile generally provides lower backpressure than methanol), pH, and additives is crucial for achieving optimal peak shape and resolution.
Gradient Profile: The slope and duration of the gradient must be carefully optimized to separate the target analyte from closely eluting compounds.
Temperature: Column temperature affects solvent viscosity and analyte retention, and its optimization can improve peak symmetry and separation efficiency.
Validated UHPLC-UV/PDA methods have been successfully developed for the simultaneous quantification of luteolin (B72000) and apigenin derivatives in oil palm leaf extracts, demonstrating good specificity, linearity, accuracy, and precision. mdpi.comnih.gov Such methods can be readily adapted for the analysis of this compound.
Gas Chromatography (GC) Considerations for Derivatized Forms
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. nih.gov this compound, like other flavonoid glycosides, is a large, polar, and non-volatile molecule due to its multiple hydroxyl groups and sugar moiety. Therefore, it cannot be directly analyzed by GC.
To make it amenable to GC analysis, a chemical derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile functional groups. ucdavis.edu The most common derivatization technique for this purpose is silylation . ucdavis.edu
Silylation Process: This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. ucdavis.edu This reaction significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC.
Considerations for GC Analysis:
Complete Derivatization: It is crucial to ensure the reaction goes to completion to avoid multiple peaks corresponding to partially derivatized forms of the same analyte, which would complicate quantification.
Thermal Stability: The resulting derivatized compound must be thermally stable enough to withstand the high temperatures of the GC injector and column without degradation.
Method Validation: The derivatization and subsequent GC analysis method must be carefully validated for reproducibility, linearity, and accuracy.
While feasible, GC analysis of flavonoid glycosides is less common than HPLC due to the additional, and sometimes complex, sample preparation step of derivatization. ijhsr.org HPLC is often preferred for its ability to analyze these compounds directly in their native form.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex natural product extracts. These techniques provide a wealth of information, enabling not only quantification but also confident identification and structural elucidation.
LC-MS/MS for Sensitive Detection and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of flavonoids in complex matrices. scholarsresearchlibrary.com This technique couples the powerful separation capabilities of HPLC or UHPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net
In an LC-MS/MS system, the mass spectrometer performs two stages of mass analysis. In the first stage, the precursor ion (or parent ion), which corresponds to the molecular weight of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for this compound), is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions (or fragment ions) are analyzed in the second stage. researchgate.net
This process provides a highly specific "fingerprint" for the molecule, allowing for:
Confident Identification: The specific transition from a precursor ion to its characteristic product ions is unique to a compound's structure, enabling its unambiguous identification even at trace levels.
Isomer Differentiation: Isomers often produce different fragmentation patterns, which can be used to distinguish them. For example, the fragmentation of the neohesperidoside moiety would be key to identifying this compound. The fragmentation of the related isomer, apigenin 7-O-neohesperidoside, shows a precursor ion [M+H]⁺ at m/z 579, which fragments to a product ion at m/z 271, corresponding to the apigenin aglycone after the loss of the neohesperidose sugar moiety. nih.gov A similar fragmentation pattern would be expected for this compound.
High Sensitivity: By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), the background noise is significantly reduced, leading to very low limits of detection (LOD) and quantification (LOQ). mdpi.com
| Analyte (Isomer Example) | Precursor Ion (m/z) | Product Ions (m/z) | Technique | Reference |
| Apigenin 7-O-neohesperidoside | 579 [M+H]⁺ | 433 [Y₁]⁺, 271 [Y₀]⁺ | HPLC-ESI-MS² | nih.gov |
| Apigenin | 269 [M-H]⁻ | 117 | CID-MS/MS | researchgate.net |
This interactive table shows examples of precursor and product ions used for the identification of apigenin and a related glycoside via tandem mass spectrometry.
GC-MS for Volatile Metabolites
While this compound itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for profiling the volatile and semi-volatile metabolites that coexist with it in plant extracts. tandfonline.com This provides a more complete chemical picture of the sample matrix. Many important classes of plant secondary metabolites, such as terpenes, fatty acids, and some smaller phenolic compounds, are volatile and well-suited for GC-MS analysis. semanticscholar.orgmdpi.com
The analysis is typically performed on a crude or fractionated extract. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound. researchgate.net This spectrum is a fragmentation pattern that can be compared against spectral libraries (like NIST and Wiley) for identification. ucdavis.edu
Analyzing the volatile profile alongside the non-volatile components (like this compound, analyzed by LC-MS) can be useful for:
Chemotaxonomic Classification: The complete metabolite profile can serve as a chemical fingerprint to distinguish between different plant species or cultivars.
Quality Control: The presence or absence of certain volatile markers can indicate the quality, origin, or processing of a plant-based product.
Bioactivity Studies: The volatile fraction of a plant extract often possesses distinct biological activities (e.g., antioxidant, antimicrobial) that complement the activities of the non-volatile flavonoids. researchgate.net
Synergistic and Antagonistic Interactions of Apigenin 5 O Neohesperidoside
Interactions with Other Phytochemicals
The efficacy and biological activity of Apigenin (B1666066) 5-O-neohesperidoside can be influenced by the presence of other plant-derived compounds. These interactions are a key aspect of the therapeutic effects observed in traditional medicine, where complex mixtures of phytochemicals are utilized.
Combination Effects with Other Flavonoids
Research indicates that the biological effects of flavonoids can be amplified when they are used in combination. While specific synergistic studies focusing solely on Apigenin 5-O-neohesperidoside with other individual flavonoids are limited, its presence in plant extracts alongside other flavonoids is well-documented. For instance, in Plumula nelumbinis, this compound is found with other flavonoids like apiin (B1667559) and vitexin. nih.gov Studies on extracts containing this compound have demonstrated significant anticancer effects, suggesting a potential cooperative action among the constituent flavonoids. nih.gov The aglycone form, apigenin, has shown synergistic effects when combined with flavonoids such as chrysin (B1683763) in reducing colorectal cancer cell proliferation and invasion. researchgate.net This suggests that similar synergistic potential may exist for its glycoside form, this compound, warranting further investigation into its specific combination effects.
Interaction with Conventional Therapeutic Agents (In Vitro and Preclinical Animal Models)
This compound has been investigated for its potential to interact with conventional drugs, either by enhancing their therapeutic power or by mitigating their adverse effects.
Enhancement of Therapeutic Efficacy
The potential for flavonoids to act as chemosensitizers has been a significant area of research. They may enhance the efficacy of anticancer drugs, potentially allowing for lower doses and reducing drug resistance. Apigenin, the aglycone of this compound, has been shown to synergize with chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin (B142131) in various cancer cell lines. nih.govmdpi.com For example, co-administration of apigenin with cisplatin has been observed to significantly increase p53 protein levels compared to cisplatin alone, thereby enhancing apoptosis in cancer cells. mdpi.com While direct studies on this compound are less common, its demonstrated cytotoxic effects against cancer cells suggest it could be a promising candidate for combination therapies. nih.govexcli.de Further research is needed to elucidate its specific synergistic mechanisms with conventional anticancer drugs.
Attenuation of Side Effects (in animal models)
In addition to enhancing efficacy, flavonoids are explored for their ability to protect against the toxic side effects of chemotherapy and other drugs. This compound has demonstrated significant hepatoprotective and anti-inflammatory activities in preclinical models. nih.govresearchgate.net For instance, in a rat model of rheumatoid arthritis, it was shown to reduce inflammation and oxidative stress. nih.gov This anti-inflammatory action could be beneficial in mitigating the inflammatory side effects associated with certain therapies. The aglycone, apigenin, has been shown to reduce the cytotoxicity of drugs like adefovir, a substrate of the organic anion transporter 1 (OAT1), suggesting a potential protective role against drug-induced kidney injury. nih.gov
Effects on Drug-Metabolizing Enzymes and Transporters (In Vitro and Animal Studies)
The interaction of flavonoids with drug-metabolizing enzymes and transporters is a critical factor in determining drug efficacy and safety, as it can significantly alter the pharmacokinetics of co-administered drugs.
In vitro studies have shown that this compound can inhibit certain enzymes. It demonstrated inhibitory effects against butyrylcholinesterase (BChE), tyrosinase, and amylase. nih.gov However, it was found to be inactive against acetylcholinesterase (AChE) and glucosidase. nih.gov
The aglycone, apigenin, is known to be a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and CYP2C9, which are responsible for the metabolism of a vast number of drugs. frontiersin.orgmdpi.com Apigenin also interacts with various drug transporters. It has been shown to inhibit organic anion transporters (OATs), such as OAT1 and OAT3, as well as efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). nih.govwjgnet.comhelsinki.fi Inhibition of these transporters can lead to increased plasma concentrations of substrate drugs, potentially leading to herb-drug interactions. nih.govresearchgate.net For example, apigenin was found to increase the plasma concentration of acyclovir (B1169) in vivo by inhibiting OAT1. nih.gov While these findings relate to the aglycone, they highlight the need for further studies to determine the specific effects of this compound on these crucial enzymes and transporters.
Table of Findings on the Interactions of this compound and its Aglycone (Apigenin)
| Interaction Type | Interacting Agent | Compound Studied | Observed Effect | Model | Reference |
|---|---|---|---|---|---|
| Phytochemical Interaction | Apiin, Vitexin | This compound (in extract) | Anticancer effects | In Vitro | nih.gov |
| Therapeutic Enhancement | Cisplatin | Apigenin | Increased p53 protein levels, enhanced apoptosis | In Vitro (A549 cells) | mdpi.com |
| Attenuation of Side Effects | Complete Freund's Adjuvant-induced arthritis | This compound | Reduced inflammation and oxidative stress | Animal (Rat) | nih.gov |
| Attenuation of Side Effects | Adefovir | Apigenin | Reduced cytotoxicity | In Vitro (MDCK-OAT1 cells) | nih.gov |
| Enzyme Inhibition | Butyrylcholinesterase, Tyrosinase, Amylase | This compound | Inhibitory activity | In Vitro | nih.gov |
| Transporter Inhibition | Organic Anion Transporter 1 (OAT1) | Apigenin | Inhibited transporter activity, increased plasma concentration of acyclovir | In Vitro & Animal (Rat) | nih.gov |
| Enzyme Inhibition | Cytochrome P450 3A4 (CYP3A4) | Apigenin | Inhibitory activity | In Vitro | mdpi.com |
Future Research Directions and Methodological Innovations for Apigenin 5 O Neohesperidoside
Exploration of Novel Biological Activities in Understudied Areas
Currently, dedicated studies on the specific biological activities of Apigenin (B1666066) 5-O-neohesperidoside are limited. The compound has been isolated from plants like Thesium chinese, which is used in traditional medicine for anti-inflammatory purposes, but the specific contribution of Apigenin 5-O-neohesperidoside to these effects has not been elucidated. researchgate.netresearchgate.netresearchgate.net Future research should prioritize screening this compound for a wide range of bioactivities in areas that are currently understudied for this specific glycoside. These could include, but are not limited to, antiviral, immunomodulatory, neuroprotective, and metabolic regulatory effects. Investigating its potential role in modulating cellular pathways distinct from its aglycone, apigenin, will be crucial to understanding its unique value.
Advanced Omics-Based Research (e.g., Metabolomics, Proteomics) to Elucidate Mechanisms
Advanced omics technologies are essential for uncovering the mechanisms of action of this compound at a systemic level. To date, research in this area is sparse. One metabolomics study of Lonicera japonica Thunb. (honeysuckle) successfully identified this compound as a constituent, noting its differential distribution across various plant tissues. nih.gov The compound was detected in the flowers, flower buds, and leaves but was absent in the stems. nih.gov
This foundational work opens the door for more targeted studies. Future research should apply metabolomics and proteomics to cell or animal models treated with purified this compound. Such studies would help identify the specific metabolic pathways and protein expression profiles that are altered by the compound, offering direct insight into its molecular mechanisms and potential therapeutic targets.
Table 1: Presence of this compound in Tissues of Lonicera japonica Thunb. Data sourced from a metabolomics analysis. nih.gov
| Plant Tissue | This compound Detected |
| Flowers | Yes |
| Flower Buds | Yes |
| Leaves | Yes |
| Stems | No |
Development of Targeted Delivery Systems (In Vitro Proof-of-Concept, Animal Models)
The bioavailability and efficacy of flavonoid glycosides can be limited by their physicochemical properties. While numerous delivery systems have been developed for apigenin, research into systems specifically designed for this compound is currently nonexistent in published literature.
Future investigations should focus on developing novel delivery systems, such as nanoparticles, liposomes, or nanoemulsions, to enhance the solubility, stability, and targeted delivery of this compound. Initial stages would involve in vitro proof-of-concept studies to formulate and characterize these systems. Subsequent research should progress to non-human animal models to evaluate the pharmacokinetics, biodistribution, and efficacy of the encapsulated compound, which is a critical step for any potential therapeutic application.
Investigation of this compound in Emerging Disease Models (Non-Human)
The therapeutic potential of this compound remains untested in preclinical disease models. There is a significant opportunity to investigate its effects in a variety of emerging non-human models. Based on the known activities of related flavonoids, promising areas of study could include models of inflammatory diseases, metabolic syndrome, and specific types of cancer. Such studies would provide the first evidence of the compound's in vivo efficacy and are essential for establishing its potential as a therapeutic agent.
Sustainable Production and Biotechnological Approaches for this compound
Relying on extraction from plant sources can be inefficient and unsustainable. Modern biotechnology offers pathways for the sustainable production of valuable natural compounds. Currently, there are no published studies on the biotechnological production of this compound. Future research should aim to:
Elucidate the biosynthetic pathway: Identify the specific enzymes (glycosyltransferases) responsible for attaching the neohesperidose sugar moiety to the apigenin backbone in source plants.
Metabolic Engineering: Reconstruct this biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would enable scalable and sustainable production through fermentation, independent of agricultural constraints.
Advanced Computational Modeling and Artificial Intelligence in this compound Research
Molecular Docking: Simulating the binding of this compound with a wide array of protein targets to predict its biological activities and identify potential mechanisms of action.
Molecular Dynamics Simulations: Studying the stability and conformational changes of the compound when interacting with target proteins, providing deeper insights into its binding affinity and mode of action.
AI and Machine Learning: Utilizing AI algorithms to screen virtual libraries of targets, predict pharmacokinetic properties, and identify potential therapeutic applications for this compound based on its structural features.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Apigenin 5-O-neohesperidoside in experimental settings?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation, focusing on characteristic signals for the neohesperidoside moiety (e.g., anomeric proton resonances at δ 4.8–5.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270–330 nm for flavonoid glycosides) to assess purity. Cross-reference retention times with certified reference standards .
- Mass Spectrometry (MS) to confirm molecular weight (C₂₇H₃₀O₁₄; m/z 579.52 [M+H]⁺) .
Q. What are the primary natural sources of this compound, and how can they be validated in plant extracts?
- Methodological Answer :
- Source Identification : Isolate the compound from Thesium chinense using ethanol/water extraction followed by column chromatography (e.g., Diaion HP-20 resin) .
- Validation : Compare spectral data (NMR, MS) with literature or commercial standards. Use thin-layer chromatography (TLC) with neohesperidoside-specific spray reagents (e.g., Naturstoff reagent for flavonoid visualization) .
Q. What are the standard protocols for quantifying this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Employ solid-phase extraction (SPE) to reduce matrix interference.
- Quantitative Analysis : Use UHPLC-DAD (Ultra-High Performance Liquid Chromatography with Diode Array Detection) with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile). Calibrate with a certified reference standard (≥98% purity) .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer :
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic pathways underlie the anti-inflammatory effects of this compound, and how can they be experimentally validated?
- Methodological Answer :
- In Vitro Models : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA or qRT-PCR .
- Pathway Analysis : Perform RNA sequencing or Western blotting to assess modulation of NF-κB or MAPK signaling pathways. Include dose-response studies (e.g., 10–100 µM) and compare with parent aglycone (apigenin) to evaluate glycosylation’s impact .
Q. How can researchers address contradictory findings in the compound’s bioactivity across different cell lines?
- Methodological Answer :
- Experimental Design : Conduct scoping reviews to identify variability in cell models, exposure times, or metabolite uptake .
- Controlled Variables : Standardize culture conditions (e.g., serum-free media during treatment) and validate cell line-specific metabolism using LC-MS/MS to quantify intracellular compound levels .
Q. What strategies are effective in studying the synergistic effects of this compound with other flavonoids?
- Methodological Answer :
- Combinatorial Screening : Use high-throughput assays (e.g., checkerboard assays) to identify synergistic pairs. Calculate combination indices (CI) via the Chou-Talalay method .
- Mechanistic Interrogation : Apply transcriptomic profiling to uncover co-regulated pathways (e.g., Nrf2-ARE for antioxidant synergy) .
Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo pharmacokinetic profiles?
- Methodological Answer :
- Pharmacokinetic Studies : Use radiolabeled compounds (³H or ¹⁴C) in rodent models to track absorption, distribution, and metabolism. Compare bioavailability via area-under-the-curve (AUC) analysis .
- Metabolite Identification : Perform biotransformation studies using liver microsomes or gut microbiota to identify active metabolites (e.g., deglycosylated apigenin) .
Q. What advanced techniques are recommended for elucidating the compound’s interactions with membrane transporters?
- Methodological Answer :
- Cellular Uptake Assays : Use fluorescence-based probes (e.g., calcein-AM) in transporter-overexpressing cell lines (e.g., MDCK-II/P-gp) to assess efflux inhibition .
- Molecular Docking : Model interactions with ABC transporters (e.g., P-glycoprotein) using in silico tools (AutoDock Vina) and validate with surface plasmon resonance (SPR) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
